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Compound of Interest

Compound Name: 2-(4-Aminocyclohexyl)ethanol

Cat. No.: B113113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the organic

compound 2-(4-Aminocyclohexyl)ethanol. The document outlines the predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a

comprehensive resource for the identification and characterization of this molecule. Detailed

experimental protocols for each analytical technique are also provided.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-(4-
Aminocyclohexyl)ethanol. These values are calculated based on established spectroscopic

principles and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Aminocyclohexyl)ethanol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 t 2H -CH₂-OH

~2.60 - 2.70 m 1H CH-NH₂

~1.80 - 1.95 m 2H Cyclohexyl CH (axial)

~1.65 - 1.80 m 2H
Cyclohexyl CH

(equatorial)

~1.45 q 2H -CH₂-CH₂-OH

~1.15 - 1.30 m 4H Cyclohexyl CH₂

(variable) br s 3H -NH₂ and -OH

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Aminocyclohexyl)ethanol

Chemical Shift (ppm) Assignment

~61.5 -CH₂-OH

~50.0 CH-NH₂

~38.0 -CH₂-CH₂-OH

~35.0 Cyclohexyl CH

~32.0 Cyclohexyl CH₂

~30.0 Cyclohexyl CH₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-(4-Aminocyclohexyl)ethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Strong, Broad
O-H stretch (alcohol), N-H

stretch (primary amine)

2960 - 2850 Strong C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (primary amine)

1470 - 1440 Medium C-H bend (CH₂)

1250 - 1020 Medium C-N stretch (aliphatic amine)

1075 - 1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(4-Aminocyclohexyl)ethanol

m/z Proposed Fragment

143 [M]⁺ (Molecular Ion)

126 [M - NH₃]⁺

112 [M - CH₂OH]⁺

98 [M - C₂H₅OH]⁺

84 [Cyclohexylamine fragment]⁺

56 [C₄H₈]⁺ (from cyclohexyl ring fragmentation)

30 [CH₂=NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectral

analysis of 2-(4-Aminocyclohexyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Aminocyclohexyl)ethanol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts relative to the TMS signal. Integrate the

peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation: Place a small amount of neat 2-(4-Aminocyclohexyl)ethanol directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample over a range of 4000

to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality

spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum. Identify

the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of 2-(4-Aminocyclohexyl)ethanol in a

volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion

or through a gas chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying

characteristic fragment ions.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral data analysis of an

organic compound like 2-(4-Aminocyclohexyl)ethanol.
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Fig. 1: Workflow for Spectral Data Analysis.

To cite this document: BenchChem. [Spectral Data Analysis of 2-(4-
Aminocyclohexyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b113113#spectral-data-analysis-of-2-4-
aminocyclohexyl-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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